Welcome to the BenchChem Online Store!
molecular formula C14H10N2O2 B1654437 p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol CAS No. 23133-34-8

p-(5-Phenyl-1,3,4-oxadiazole-2-yl)phenol

Cat. No. B1654437
M. Wt: 238.24 g/mol
InChI Key: NEIGDUNVPSHESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06693158B2

Procedure details

3.5 g (13.89 mmol) of 2-(p-anisoyl)5-phenyl 1,3,4-oxadiazole and 100 mL of concentrated HI aqueous solution was mixed under nitrogen and refluxed at 130° C. for 12 hours. The mixture was cooled down to room temperature and 100 mL of deionized water was added. The precipitate was collected by filtration and dried under vacuum, p-(5-phenyl-1,3,4-oxadiazole-2-yl) phenol was obtained. 1H-NMR (acetone-d6, ppm) δ9.26 (s, 1H), δ8.15 (m, 2H), δ8.06 (d, 2H), δ7.62 (m, 3H), δ7.07 (d, 2H); mp 256.5° C.
Name
2-(p-anisoyl)5-phenyl 1,3,4-oxadiazole
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:11]1[O:12][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[N:14][N:15]=1)(=O)[C:2]1[CH:7]=[CH:6][C:5](OC)=[CH:4]C=1.I.[OH2:23]>>[C:16]1([C:13]2[O:12][C:11]([C:1]3[CH:2]=[CH:7][C:6]([OH:23])=[CH:5][CH:4]=3)=[N:15][N:14]=2)[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
2-(p-anisoyl)5-phenyl 1,3,4-oxadiazole
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)C=1OC(=NN1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NN=C(O1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.